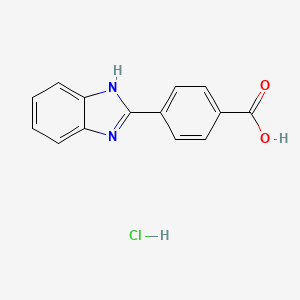

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSLWJNWXZLZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with 4-Aminobenzoic Acid

This classical method involves heating o-phenylenediamine with 4-aminobenzoic acid in acidic media, typically o-phosphoric acid, at elevated temperatures (~200 °C) for 2 hours. This reaction yields 4-(1H-benzimidazol-2-yl)benzenamine with approximately 70% yield, which can be further converted to the benzoic acid derivative and its hydrochloride salt.

$$

\text{o-Phenylenediamine} + \text{4-Aminobenzoic acid} \xrightarrow[\text{2 h}]{\text{o-Phosphoric acid, 200 °C}} 4-(1H\text{-benzimidazol-2-yl})\text{benzenamine}

$$

This method is advantageous due to its straightforwardness and relatively high yield but requires high temperature and strong acid conditions.

Cyclocondensation Using Polyphosphoric Acid (PPA)

An alternative approach uses polyphosphoric acid as a catalyst and solvent, which facilitates cyclization under milder conditions. For example, refluxing a 1:1 molar ratio of o-phenylenediamine and 4-aminobenzoic acid in dimethylbenzene with PPA for 6 hours yields 2-(4-aminophenyl)-1H-benzimidazole with about 51% yield.

This method offers better control over side reactions and can be optimized for scale-up.

Catalytic Redox Condensation

A more recent and efficient method involves Fe/S catalytic redox condensation of phenylacetic acid derivatives with 2-nitroaniline, producing benzimidazole derivatives without organic by-products. Although this method is more commonly applied to related benzimidazole derivatives, it demonstrates potential for adaptation to 4-(1H-benzimidazol-2-yl)-benzoic acid synthesis.

Esterification and Hydrochloride Salt Formation

The benzoic acid group in 4-(1H-benzimidazol-2-yl)-benzoic acid can be esterified to methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate by refluxing with methanol in the presence of an acid catalyst such as sulfuric acid. This ester can be hydrolyzed back to the acid or converted to the hydrochloride salt by treatment with hydrochloric acid.

| Method | Reactants | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phillips-Ladenburg Condensation | o-Phenylenediamine + 4-Aminobenzoic acid | o-Phosphoric acid | 200 °C | 2 h | ~70 | High temp, strong acid |

| PPA-Mediated Cyclization | o-Phenylenediamine + 4-Aminobenzoic acid | Polyphosphoric acid | Reflux (~180 °C) | 6 h | ~51 | Milder, better control |

| Fe/S Catalytic Redox Condensation | Phenylacetic acid + 2-Nitroaniline | Fe/S catalyst | Moderate | Variable | High | Green chemistry approach |

| Esterification | 4-(1H-benzimidazol-2-yl)benzoic acid + Methanol | H2SO4 (cat.) | Reflux | Several hours | High | For methyl ester formation |

| Hydrochloride Salt Formation | 4-(1H-benzimidazol-2-yl)benzoic acid | HCl (aqueous) | Room temp | Short | Quantitative | Salt formation |

The Phillips-Ladenburg reaction remains the most direct and widely used method for synthesizing benzimidazole derivatives with carboxylic acid substituents, but requires high temperature and strong acid, which may limit functional group tolerance.

Polyphosphoric acid catalysis offers a milder alternative, though yields may be slightly lower; however, it reduces side reactions and is suitable for scale-up.

Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields for related benzimidazole derivatives, suggesting potential for adaptation to this compound.

Esterification of the benzoic acid group to methyl esters facilitates purification and further functionalization, with sulfuric acid catalysis under reflux being the standard approach.

Formation of the hydrochloride salt is typically achieved by treatment with aqueous hydrochloric acid at ambient temperature, yielding a stable crystalline product suitable for pharmaceutical applications.

The preparation of 4-(1H-benzimidazol-2-yl)-benzoic acid hydrochloride is primarily achieved through condensation of o-phenylenediamine with 4-aminobenzoic acid under acidic conditions, followed by esterification and salt formation steps. Advances in catalytic methods and microwave-assisted synthesis offer opportunities to improve yields and reduce reaction times. The choice of method depends on the desired scale, purity, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Antifungal Properties

A series of studies have indicated that benzimidazole derivatives exhibit significant antifungal activity. For instance, compounds similar to 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride have been tested against various fungal strains, showing promising results in inhibiting growth and proliferation . The mechanism often involves interference with fungal cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. Coordination compounds formed with transition metals and benzimidazole ligands have demonstrated significant cytotoxicity against cancer cell lines, indicating that this compound could be explored further for its antitumor properties . The interaction with metal ions enhances the biological activity of these compounds, providing a pathway for novel cancer therapies.

UV-Curable Adhesives

The compound has been investigated for use in UV-curable adhesive formulations. These adhesives are gaining popularity due to their quick curing times and strong bonding capabilities. The inclusion of this compound in such formulations could enhance the mechanical properties and stability of the resulting materials .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is structurally distinct from analogs due to the benzimidazole-2-yl substituent. Below is a comparison with key derivatives:

Physicochemical Properties

- Hydrogen Bonding: The target compound has 2 hydrogen bond donors and 4 acceptors, comparable to imidazole-2-yl analogs but lower than sulfonic acid derivatives (e.g., 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid), which exhibit higher polarity .

- Thermal Stability : Derivatives like 4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid HCl show higher thermal stability (boiling point 667°C) due to thiazolidine ring rigidity , whereas the target compound’s stability is influenced by its simpler benzimidazole-benzoic acid framework.

- Solubility : Sulfonic acid derivatives (e.g., compounds 1–20 in ) exhibit enhanced water solubility compared to benzoic acid-based analogs due to the sulfonic acid group’s hydrophilicity .

Biological Activity

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzoimidazole moiety linked to a benzoic acid structure. Its molecular formula is , and it exhibits solid-state properties with a melting point around 258°C.

Target Interactions

Research indicates that compounds structurally similar to this compound can interact with various biological targets, including:

- Adrenergic Receptors : These receptors are involved in the regulation of cardiovascular and central nervous system functions.

- Aldose Reductase : Inhibition of this enzyme is significant in diabetic complications.

- AMPK Activation : This pathway is crucial for cellular energy homeostasis.

Binding Affinity

The compound demonstrates a notable binding affinity at receptor active sites, with an estimated binding energy of -97 kcal/mol, indicating a strong interaction potential.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit key enzymes involved in tumor growth further supports its potential as an anticancer agent .

Case Study 1: Elastase Inhibition

A recent study explored the elastase inhibitory activity of a benzimidazole derivative related to this compound. The results indicated that this derivative had a low IC50 value, demonstrating significant elastase inhibition compared to standard drugs like oleanolic acid. This suggests potential applications in treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Case Study 2: Antioxidant Activity

In another investigation, the compound exhibited substantial free radical scavenging activity, effectively reducing DPPH radicals by up to 80%. This antioxidant capacity highlights its potential role in preventing oxidative stress-related diseases .

Data Summary Table

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:

Condensation : Reacting o-phenylenediamine with carbon disulfide in ethanol under basic conditions (e.g., KOH) to form 1H-benzo[d]imidazole-2-thiol .

Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate in methanol to introduce a hydrazinyl group .

Acid coupling : Condensation with benzoic acid derivatives (e.g., using SOCl₂ for acid chloride formation) followed by hydrochlorination to yield the final product. Similar routes are described for related benzimidazole-carboxylic acid derivatives .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR :

- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), NH (δ ~10–12 ppm as broad singlets), and carboxylic acid protons (if present) .

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm) and carbonyl carbons (δ ~170 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₁N₂O₂·HCl at m/z ~296.7) .

Q. What physical properties are essential for purification and handling?

- Key Data :

- Melting Point : ~313–315°C (decomposition may occur at higher temperatures) .

- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Provides definitive structural confirmation. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational frequencies) .

- Case Study : Inconsistent NH peaks in NMR may arise from tautomerism; variable-temperature NMR or deuterium exchange experiments can clarify dynamic behavior .

Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays :

Protease Inhibition : Use fluorogenic substrates (e.g., MMP-2/9) to measure IC₅₀ values. Pre-treat compounds with DMSO and test at 10⁻⁵–10⁻⁹ M concentrations .

Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .

- Mechanistic Studies : Conduct molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes like heparanase or metalloproteinases .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

- Methodological Answer :

- Byproduct Formation : Hydrazine side reactions may generate undesired hydrazides. Use stoichiometric control and low-temperature conditions .

- Catalyst Selection : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between benzimidazole and benzoic acid moieties .

- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., SOCl₂-mediated acid chloride formation) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.